1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-3-piperidinecarboxylic acid
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Overview
Description
1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-3-piperidinecarboxylic acid is a complex organic compound that features a thiazole ring, a piperidine ring, and a trifluoromethoxy group
Preparation Methods
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.
Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts, solvents, and temperature controls. The use of automated synthesis equipment can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-3-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-3-piperidinecarboxylic acid involves its interaction with specific molecular targets. For example, the thiazole ring can participate in nucleophilic substitution reactions, while the trifluoromethoxy group can enhance the compound’s stability and lipophilicity . These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and trifluoromethoxy-substituted molecules. For example:
Thiazole derivatives: These compounds often exhibit diverse biological activities, such as antimicrobial, antiviral, and anticancer properties.
Trifluoromethoxy-substituted molecules: These compounds are known for their increased stability and lipophilicity, making them valuable in pharmaceutical and agrochemical research.
Compared to these similar compounds, 1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-3-piperidinecarboxylic acid stands out due to its unique combination of functional groups, which can confer specific properties and applications.
Properties
Molecular Formula |
C18H17F3N2O4S |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
1-[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C18H17F3N2O4S/c1-10-14(16(24)23-8-2-3-12(9-23)17(25)26)28-15(22-10)11-4-6-13(7-5-11)27-18(19,20)21/h4-7,12H,2-3,8-9H2,1H3,(H,25,26) |
InChI Key |
IQBKILQSDZOWHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)N3CCCC(C3)C(=O)O |
Origin of Product |
United States |
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